L-Serin-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

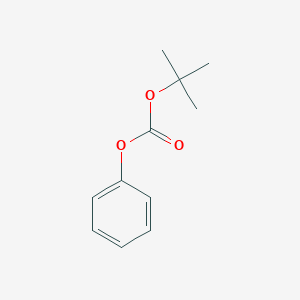

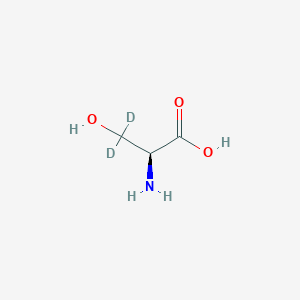

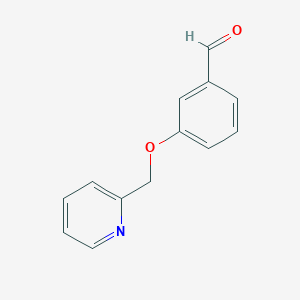

L-Serine-d2 is a deuterated analog of serine, an amino acid that plays a crucial role in various metabolic processes. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it a subject of interest in scientific research.

Wissenschaftliche Forschungsanwendungen

L-Serine-d2 has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study metabolic pathways and enzyme mechanisms.

Biology: Helps in tracing metabolic processes and understanding the role of serine in cellular functions.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study drug metabolism and pharmacokinetics.

Industry: Used in the production of deuterated drugs and as a reference standard in analytical chemistry.

Wirkmechanismus

Target of Action

L-Serine-d2, also known as (2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid, is a deuterium-labeled form of L-Serine . L-Serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ .

Mode of Action

L-Serine-d2 interacts with its targets, primarily glycine receptors and PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It is also a potent co-agonist at the NMDA glutamate receptor . The enzymes involved in its formation and catabolism are serine racemase (SR) and D-amino acid oxidase (DAAO), respectively .

Biochemical Pathways

L-Serine-d2 is involved in several biochemical pathways. It is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . L-Serine-d2 acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .

Pharmacokinetics

It is known that l-serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

L-Serine-d2 shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It has been shown to promote survival in a concentration-dependent manner, concomitant with the upregulation of the pro-survival gene product, BCL2L2 .

Biochemische Analyse

Biochemical Properties

L-Serine-d2 is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, 3-Phosphoglycerate Dehydrogenase (PGDH), the first committed enzyme of the phosphorylated pathway of L-Serine biosynthesis, is regulated by negative feedback from L-Serine . The enzyme activity of PGDH is cooperatively inhibited by L-Serine and activated by L-Alanine, L-Valine, L-Methionine, L-Homoserine, and L-Homocysteine .

Cellular Effects

L-Serine-d2 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. In plants, L-Serine plays an important role in the response to environmental stresses such as high salinity, flooding, and low temperature .

Molecular Mechanism

The molecular mechanism of action of L-Serine-d2 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, PGDH is allosterically and cooperatively inhibited by L-Serine to achieve negative feedback regulation of the phosphorylated pathway .

Metabolic Pathways

L-Serine-d2 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is a part of the phosphorylated pathway of L-Serine biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Serine-d2 typically involves the deuteration of serine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. This process can be facilitated by using a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The use of deuterium gas (D2) and deuterium oxide (D2O) in the presence of suitable catalysts allows for efficient deuteration of serine to produce L-Serine-d2.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions involving the amino group.

Major Products:

Oxidation: The major product is a keto acid.

Reduction: The major product is the original hydroxyl compound.

Substitution: The major products depend on the substituent introduced, such as amides or esters.

Vergleich Mit ähnlichen Verbindungen

Serine: The non-deuterated analog of L-Serine-d2.

Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine and deuterated glycine.

Uniqueness: L-Serine-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in studying metabolic processes and enzyme mechanisms

Eigenschaften

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-XFJCSJJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)